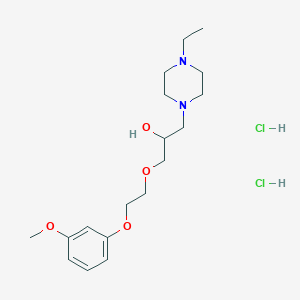

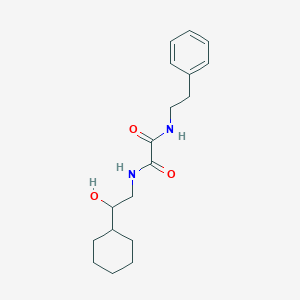

![molecular formula C17H19N5O2 B2665502 9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-32-0](/img/structure/B2665502.png)

9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . It contains a pyrimido[2,1-f]purine moiety, which is a fused ring system involving a purine and a pyrimidine .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions like the Biginelli reaction , or the Huisgen 1,3-dipolar cycloaddition, also known as a “click” reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and HRMS .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been synthesized as part of a group of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones. These compounds have been obtained through a multi-step synthesis process, starting from various precursors, indicating a complex and versatile synthetic pathway for this class of chemicals (Šimo, Rybár, & Alföldi, 1995).

Pharmacological Research

- A study on similar purinediones revealed their potential as adenosine receptor (AR) antagonists. One derivative showed potent antagonistic properties for the A1 AR subtype, suggesting a possible application in modulating adenosine receptor activity. These findings highlight the potential of such compounds in neuropharmacology and receptor studies (Szymańska et al., 2016).

Anti-inflammatory Properties

- Some derivatives based on the pyrimidopurinedione ring system exhibited significant anti-inflammatory activities. This indicates the potential of these compounds in the development of new anti-inflammatory drugs (Kaminski et al., 1989).

Structural Analysis

- Structural analysis of related compounds provides insight into the molecular configuration of these substances. Such information is crucial in understanding their reactivity and interactions at a molecular level (Larson, Cottam, & Robins, 1989).

Receptor Affinity Studies

- Studies focusing on the receptor affinity and pharmacological evaluation of similar compounds have contributed to the understanding of their interaction with serotonin receptors. This suggests potential applications in the treatment of disorders related to these neurotransmitter systems (Chłoń-Rzepa et al., 2013).

Electrochemical Properties

- Research into the electrochemical oxidation of related xanthines provides insights into their electrochemical behavior, which could be important in various applications, including sensor technology and electrochemical synthesis (Cleary, Owens, & Dryhurst, 1981).

Potential in Neurodegenerative Diseases

- Some derivatives have shown promising results as multi-target drugs for the potential treatment of neurodegenerative diseases. This indicates the potential of these compounds in developing treatments for conditions like Parkinson's and Alzheimer's disease (Koch et al., 2013).

properties

IUPAC Name |

9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-10-6-4-7-12(11(10)2)21-8-5-9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4,6-7H,5,8-9H2,1-3H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOVUZLKIMQARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

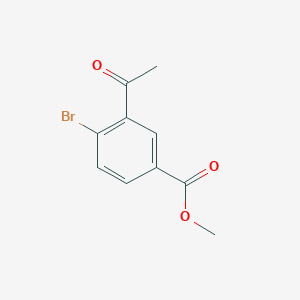

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)

methanone](/img/structure/B2665437.png)

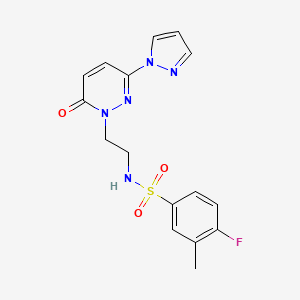

![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)

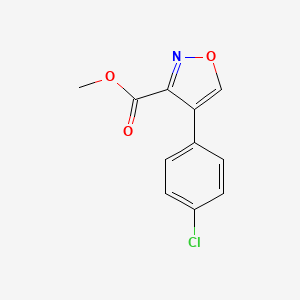

![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)